molecular formula C9H12O2 B168632 (S)-1-(2-Methoxyphenyl)ethanol CAS No. 108100-06-7

(S)-1-(2-Methoxyphenyl)ethanol

Cat. No. B168632
CAS RN: 108100-06-7
M. Wt: 152.19 g/mol
InChI Key: DHHGVIOVURMJEA-ZETCQYMHSA-N
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Description

“(S)-1-(2-Methoxyphenyl)ethanol” is a chiral compound with the molecular formula C9H12O2 and a molecular weight of 152.19 . It is a useful research chemical .


Synthesis Analysis

The synthesis of “(S)-1-(2-Methoxyphenyl)ethanol” and similar compounds has been studied extensively. For instance, the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone (1a) offers an attractive method to access this important compound . A carbonyl reductase from Novosphingobium aromaticivorans (CBR) could completely convert 100 g/L of 1a to (S)-1b . Furthermore, a carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) was identified to completely convert 200 g/L of 1a to (S)-1b with excellent enantioselectivity (>99% ee) and 77% isolated yield using FDH/formate system for NADH regeneration .


Chemical Reactions Analysis

While specific chemical reactions involving “(S)-1-(2-Methoxyphenyl)ethanol” are not available, related compounds have been studied. For example, the cytotoxicity test of two active derivatives indicated that the glycoside 4-allyl-2-methoxyphenyl (2’,3’-di-Omethanesulfonyl-β-d-glucopyranoside) (156) was less toxic than (150) .


Physical And Chemical Properties Analysis

“(S)-1-(2-Methoxyphenyl)ethanol” has a density of 1.1±0.1 g/cm3, a boiling point of 236.4±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 50.0±3.0 kJ/mol, and it has a flash point of 110.8±16.9 °C . The compound has an index of refraction of 1.521, a molar refractivity of 44.0±0.3 cm3, and a molar volume of 144.5±3.0 cm3 .

Scientific Research Applications

Biocatalytic Production and Optimization

  • Biocatalytic Synthesis : (S)-1-(4-methoxyphenyl) ethanol, a structural analog of (S)-1-(2-methoxyphenyl)ethanol, is crucial for the production of drug intermediates. Its synthesis using Lactobacillus senmaizuke as a biocatalyst has been optimized, achieving high conversion and enantiomeric excess. This synthesis is significant for producing antihistamines like diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles used in treating allergies (Kavi, Özdemir, Dertli, & Şahin, 2021).

  • Ionic Liquid-Containing Co-Solvent Systems : The biocatalytic enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol shows improved efficiency in ionic liquid-containing co-solvent systems. The reaction's efficiency is influenced by the types of ions in the ionic liquids (Lou Wenyong, 2011).

Chemical Synthesis and Reaction Mechanisms

  • Etherification Mechanisms : Studies on derivatives of 2-alkylamino-1-(4-hydroxyphenyl)-1-ethanol, closely related to (S)-1-(2-methoxyphenyl)ethanol, have revealed insights into etherification processes and proposed reaction mechanisms, enhancing our understanding of these chemical transformations (Venter & Greeff, 1980).

  • Side-Chain Fragmentation Studies : The study of radical cations of compounds like 2-, 3-, and 4-(4-methoxyphenyl) alkanol, structurally similar to (S)-1-(2-methoxyphenyl)ethanol, has provided insights into the influence of OH group positioning and the aromatic ring on side-chain fragmentation in aqueous solutions (Baciocchi, Bietti, Manduchi, & Steenken, 1999).

Pharmaceutical and Synthetic Applications

  • Antiestrogen Properties : A related compound, MER-25, demonstrates the ability to block estrogen response, indicating potential applications in hormonal studies and therapies (Lerner, Holthaus, & Thompson, 1958).

  • Kinetic Studies in Organic Synthesis : Kinetic studies of reactions involving compounds structurally related to (S)-1-(2-methoxyphenyl)ethanol, such as various methoxyphenyl thionocarbonates, contribute to a deeper understanding of reaction mechanisms in organic synthesis (Castro, Leandro, Quesieh, & Santos, 2001).

Future Directions

The future directions for “(S)-1-(2-Methoxyphenyl)ethanol” could involve its use as a key precursor for the synthesis of Lusutrombopag . The bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone (1a) offers an attractive method to access this important compound . The high catalytic activity and stereoselectivity of NoCR towards acetophenone derivatives with halogen or methoxy substitution on the benzene ring indicate that NoCR is a valuable biocatalyst with potential practical applications .

Mechanism of Action

Target of Action

It’s known that organic amines, in general, are protected through carbamate bond mediated cappings .

Mode of Action

It’s known that the chemically stable urea linkage is suitably employed for protection/deprotection of amino groups . This suggests that (S)-1-(2-Methoxyphenyl)ethanol may interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that first-row transition metals play a significant role in asymmetric hydrogenation and asymmetric transfer hydrogenation . This suggests that (S)-1-(2-Methoxyphenyl)ethanol may affect similar biochemical pathways.

Result of Action

It’s known that the chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step . This suggests that (S)-1-(2-Methoxyphenyl)ethanol may have similar effects.

Action Environment

It’s known that the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . This suggests that (S)-1-(2-Methoxyphenyl)ethanol may exhibit similar stability under various environmental conditions.

properties

IUPAC Name

(1S)-1-(2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHGVIOVURMJEA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Methoxyphenyl)ethanol

CAS RN

108100-06-7
Record name (1S)-1-(2-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes (S)-1-(2-Methoxyphenyl)ethanol a molecule of interest for organic synthesis?

A: (S)-1-(2-Methoxyphenyl)ethanol represents a chiral secondary alcohol. This class of compounds holds significant value as building blocks and intermediates in synthesizing complex molecules, particularly in the pharmaceutical industry for creating biologically active compounds [].

Q2: How can (S)-1-(2-Methoxyphenyl)ethanol be synthesized enantioselectively?

A: Research demonstrates that (S)-1-(2-Methoxyphenyl)ethanol can be produced through the asymmetric transfer hydrogenation of 2-methoxyacetophenone []. This reaction utilizes a chiral Ru-phosphinite complex, derived from C2-symmetric ferrocenyl phosphinites, as a pre-catalyst. Notably, a specific complex (complex 6 in the study) achieved a remarkable 97% enantiomeric excess (ee) for the (S)-enantiomer at 82°C in basic 2-propanol [].

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